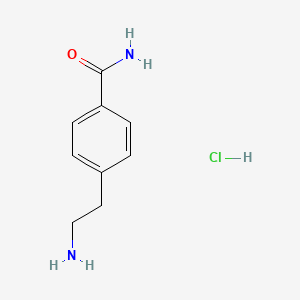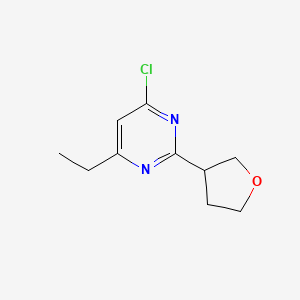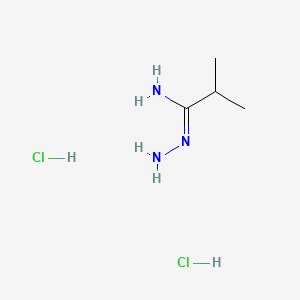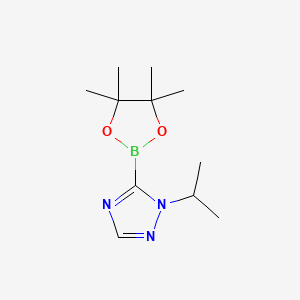
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole is an organic compound known for its unique structure and properties. It is a boronic ester derivative of triazole, which is widely used in organic synthesis and various industrial applications. This compound is characterized by its white crystalline solid appearance and its solubility in common organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
The synthesis of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves several steps:
Formation of 1-isopropylpyrazole: This is achieved by reacting pyrazole with isopropanol in the presence of sodium carbonate.
Reaction with boronic acid: The 1-isopropylpyrazole is then reacted with trimethyl boronic acid aldehyde.
Dehydration: The final step involves dehydration to yield the target compound.
Análisis De Reacciones Químicas
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of catalysts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a hydrogen donor and base catalyst in organic synthesis. It is also a synthetic intermediate for optical materials and liquid crystal substances.
Biology: This compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves its ability to act as a hydrogen donor and base catalyst. It interacts with molecular targets through boron-oxygen bonds, facilitating various chemical transformations. The pathways involved include catalytic cycles that enhance reaction rates and selectivity .
Comparación Con Compuestos Similares
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole can be compared with other boronic esters and triazole derivatives:
Similar Compounds: 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1-Isopropylpyrazole-5-boronic acid pinacol ester.
Propiedades
Fórmula molecular |
C11H20BN3O2 |
|---|---|
Peso molecular |
237.11 g/mol |
Nombre IUPAC |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20BN3O2/c1-8(2)15-9(13-7-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 |
Clave InChI |
PIARPEXGDNKTDC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC=NN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
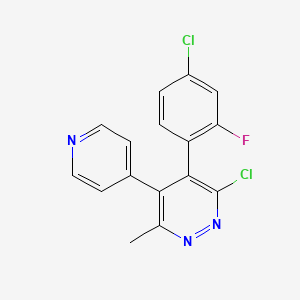
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

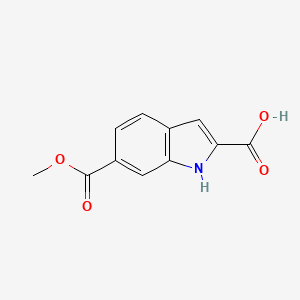
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
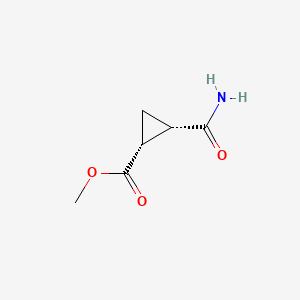
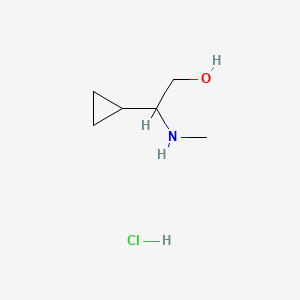
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
